(S)-3-Amino-3-(4-fluoro-phenyl)-propan-1-ol hydrochloride
Overview
Description
(S)-3-Amino-3-(4-fluoro-phenyl)-propan-1-ol hydrochloride, also known as FPEA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of pharmacology. This compound is a chiral molecule that has a specific stereochemistry, which makes it an attractive target for drug development.
Scientific Research Applications
Pharmaceutical Research and Drug Synthesis : It has been investigated in the context of pharmaceutical research for the development of new medicinal products, as well as for understanding new drugs of abuse. For example, a study explored its derivative 3-Fluorophenmetrazine (3-FPM), which was initially invented for potential medical purposes. The study developed a method for detecting 3-FPM in biological samples, providing crucial data for forensic and clinical interpretations (Grumann et al., 2019).
Antimicrobial Agents : This compound has also been used in the synthesis of new antimicrobial agents. Research involving the synthesis of substituted phenyl azetidines, which includes derivatives of (S)-3-Amino-3-(4-fluoro-phenyl)-propan-1-ol hydrochloride, demonstrated potential antimicrobial activity (Doraswamy & Ramana, 2013).
Enantioselective Synthesis : It has applications in enantioselective synthesis, a key process in the production of chiral drugs. For instance, a study developed a chiral amino alcohol-based ligand for the asymmetric alkynylation of chloral, yielding high enantiomeric excesses. This process is important for producing pharmaceutically relevant building blocks (Jiang & Si, 2004).
Cardioselectivity in Beta-Adrenoceptor Blocking Agents : Research has been conducted on the cardioselectivity of beta-adrenoceptor blocking agents, which involves derivatives of this compound. These studies contribute to the development of more effective cardiovascular drugs (Rzeszotarski et al., 1979).
Lipase-Catalyzed Resolution in Asymmetric Synthesis : The compound has been used in the lipase-catalyzed resolution of chiral 1,3-amino alcohols, which is crucial for producing certain medications, such as the synthesis of (S)-dapoxetine (Torre, Gotor‐Fernández, & Gotor, 2006).
Structure-Activity Relationships in Beta-Adrenoceptor Agents : Further studies have examined the structure-activity relationships in beta-adrenoceptor agents, where derivatives of this compound play a significant role. This research aids in understanding how molecular modifications affect drug action (Engelhardt, 1984).
Mechanism of Action
Target of Action
Similar compounds such as 4-fluorophenylhydrazine hydrochloride have been used as intermediates in the synthesis of pharmaceuticals , suggesting that the compound may interact with a variety of biological targets.
Mode of Action
It’s known that the therapeutic response of a drug is initiated by binding to a physiological target . The efficacy, tolerability, and therapeutic index of the drug will be influenced by how efficiently the binding is coupled to physiology .
Biochemical Pathways
It’s worth noting that the influence of coupling efficiency on dose-response relationships is determined by drug binding kinetics and drug-induced conformational changes to the physiological target .
Pharmacokinetics
Similar compounds such as 4-fluorophenylhydrazine hydrochloride have been used in pharmaceutical synthesis , suggesting that they may have favorable ADME properties.
Result of Action
Similar compounds have been used in the synthesis of drugs used in the treatment of various conditions , suggesting that they may have significant biological effects.
properties
IUPAC Name |
(3S)-3-amino-3-(4-fluorophenyl)propan-1-ol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c10-8-3-1-7(2-4-8)9(11)5-6-12;/h1-4,9,12H,5-6,11H2;1H/t9-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOBEMYECBNQKF-FVGYRXGTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCO)N)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CCO)N)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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